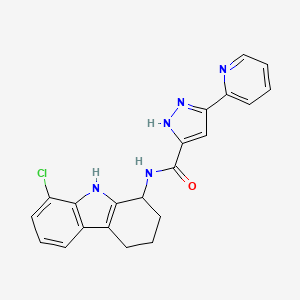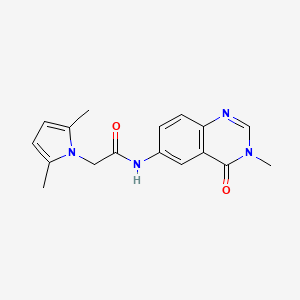![molecular formula C18H20N4O4S B10997307 3-{1-[2-(2-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B10997307.png)
3-{1-[2-(2-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(1,3-thiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(2-METHOXYPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(1,3-THIAZOL-2-YL)PROPANAMIDE is a complex organic compound that features a unique combination of functional groups, including an imidazolidinyl ring, a thiazole ring, and a methoxyphenethyl group
Méthodes De Préparation
The synthesis of 3-[1-(2-METHOXYPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(1,3-THIAZOL-2-YL)PROPANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazolidinyl ring: This can be achieved by reacting a suitable diamine with a carbonyl compound under acidic conditions.
Introduction of the methoxyphenethyl group: This step involves the alkylation of the imidazolidinyl ring with 2-methoxyphenethyl bromide in the presence of a base.
Formation of the thiazole ring: This can be done by reacting a thioamide with an α-haloketone under basic conditions.
Coupling of the thiazole and imidazolidinyl intermediates: This final step involves the formation of an amide bond between the two intermediates using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
3-[1-(2-METHOXYPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(1,3-THIAZOL-2-YL)PROPANAMIDE undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents such as potassium permanganate.
Reduction: The carbonyl groups in the imidazolidinyl ring can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and electrophilic halogenating agents. Major products formed from these reactions include hydroxylated derivatives, reduced imidazolidinyl compounds, and halogenated thiazole derivatives.
Applications De Recherche Scientifique
3-[1-(2-METHOXYPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(1,3-THIAZOL-2-YL)PROPANAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific properties.
Biological Research: It is used as a probe to study the interactions of small molecules with proteins and other biomolecules.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including catalysis and polymer synthesis.
Mécanisme D'action
The mechanism of action of 3-[1-(2-METHOXYPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(1,3-THIAZOL-2-YL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s imidazolidinyl and thiazole rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the methoxyphenethyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-[1-(2-METHOXYPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(1,3-THIAZOL-2-YL)PROPANAMIDE include:
3-[1-(2-HYDROXYPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(1,3-THIAZOL-2-YL)PROPANAMIDE: This compound has a hydroxyl group instead of a methoxy group, which may alter its reactivity and binding properties.
3-[1-(2-METHOXYPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(1,3-THIAZOL-2-YL)BUTANAMIDE: This compound has a butanamide group instead of a propanamide group, which may affect its solubility and stability.
3-[1-(2-METHOXYPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(1,3-OXAZOL-2-YL)PROPANAMIDE: This compound has an oxazole ring instead of a thiazole ring, which may influence its electronic properties and reactivity.
The uniqueness of 3-[1-(2-METHOXYPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(1,3-THIAZOL-2-YL)PROPANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H20N4O4S |
|---|---|
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
3-[1-[2-(2-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C18H20N4O4S/c1-26-14-5-3-2-4-12(14)8-10-22-16(24)13(20-18(22)25)6-7-15(23)21-17-19-9-11-27-17/h2-5,9,11,13H,6-8,10H2,1H3,(H,20,25)(H,19,21,23) |
Clé InChI |
XPMXLCNTJLQADX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1CCN2C(=O)C(NC2=O)CCC(=O)NC3=NC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B10997227.png)
![4-(4-chlorophenyl)-N-(2-{[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]amino}-2-oxoethyl)piperazine-1-carboxamide](/img/structure/B10997232.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B10997240.png)
![Methyl 5-phenyl-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B10997260.png)
![4-phenyl-N-{3-[(pyridin-2-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide](/img/structure/B10997268.png)
![Methyl 4-[({2-[(4-ethylpiperazin-1-yl)carbonyl]phenyl}carbamoyl)amino]benzoate](/img/structure/B10997274.png)
![N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)-3-methoxyphenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B10997275.png)


![N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B10997298.png)
![5-methoxy-1-(propan-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-3-carboxamide](/img/structure/B10997301.png)
![2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B10997302.png)
![N-(4-methoxyphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10997315.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10997319.png)
